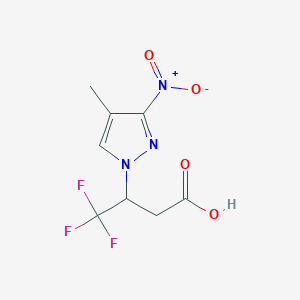

4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a fluorinated organic compound that features a trifluoromethyl group, a pyrazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation using halogenating agents like bromine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, chlorine.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Methyl Derivatives: Formed by the reduction of the trifluoromethyl group.

Halogenated Pyrazoles: Formed by the halogenation of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that compounds with similar structures to 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid may exhibit significant interactions with biological macromolecules involved in cancer cell proliferation. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents, potentially improving their efficacy as anticancer drugs.

Anti-inflammatory Properties : The compound's interaction with enzymes or receptors that mediate inflammatory pathways has been a focus of research. The presence of the nitro group may contribute to its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory medications .

Agrochemical Applications

Pesticide Development : Pyrazole derivatives have been widely studied for their potential as agrochemicals. The incorporation of the trifluoromethyl group in this compound could enhance its activity against pests and pathogens. Research indicates that such compounds can disrupt biological processes in target organisms, leading to effective pest control strategies .

Chemical Reactivity and Synthesis

The compound can undergo various chemical reactions due to its functional groups:

- Acid-base reactions : The carboxylic acid group allows for protonation and deprotonation processes.

- Nucleophilic substitutions : The presence of the trifluoromethyl group can enhance electrophilicity, making it suitable for nucleophilic attack in synthetic pathways.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The nitro group can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

- 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

- Ethyl 4,4,4-trifluoroacetoacetate

Uniqueness

4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both a trifluoromethyl group and a nitro-substituted pyrazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound characterized by its trifluoromethyl group and a nitro-substituted pyrazole. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's molecular formula is C8H8F3N3O4, with a molecular weight of 267.16 g/mol .

The compound exhibits several notable physicochemical properties:

- Density : Approximately 1.65 g/cm³

- Boiling Point : Predicted at 376.7 °C

- pKa : Estimated to be around 3.52, indicating its acidic nature .

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interaction with biological macromolecules and its pharmacological effects.

Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes .

Anti-inflammatory Activity

Several derivatives of pyrazole compounds have demonstrated significant anti-inflammatory properties. For instance:

- Compounds derived from pyrazole exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation:

- A study reported that certain pyrazole compounds showed promising results in inhibiting the growth of cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H8F3N3O4 | Contains trifluoromethyl and nitro groups |

| 5-Methylpyrazole | C5H6N2 | Lacks trifluoromethyl group; simpler structure |

| 3-Nitrobenzoic acid | C7H6N2O2 | Contains a nitro group but lacks fluorinated substituents |

The combination of the trifluoromethyl group and nitro-substituted pyrazole moiety in this compound may enhance its reactivity and biological activity compared to similar compounds .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

- Selvam et al. synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity using carrageenan-induced edema models. Some compounds showed up to 78% efficacy compared to ibuprofen .

- Bandgar et al. explored the COX inhibition properties of thiazolyl pyrazolyl derivatives and found significant anti-inflammatory effects using granuloma models .

Properties

Molecular Formula |

C8H8F3N3O4 |

|---|---|

Molecular Weight |

267.16 g/mol |

IUPAC Name |

4,4,4-trifluoro-3-(4-methyl-3-nitropyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C8H8F3N3O4/c1-4-3-13(12-7(4)14(17)18)5(2-6(15)16)8(9,10)11/h3,5H,2H2,1H3,(H,15,16) |

InChI Key |

PCAHBAGWUFPHHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])C(CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.